molecular formula C16H14O8 B1258459 Jaboticabin

Jaboticabin

Cat. No. B1258459
M. Wt: 334.28 g/mol
InChI Key: LFLJQGHNYLKTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaboticabin is a natural product found in Plinia cauliflora with data available.

Scientific Research Applications

Anti-inflammatory and Anti-COPD Potential

Research has identified jaboticabin as a key anti-inflammatory depside in jaboticaba, particularly beneficial for chronic obstructive pulmonary disease (COPD). A study found that jaboticabin, along with 3,3'-dimethylellagic acid-4-O-sulfate from jaboticaba wood, exhibited significant anti-inflammatory activities by inhibiting IL-8 production and showcasing antiradical activity in human small airway epithelial cells exposed to cigarette smoke extract. This suggests potential applications in treating COPD and related respiratory conditions (Zhao et al., 2019).

Anticancer Properties

Jaboticabin has also demonstrated anticancer potential. A study highlighted its ability to inhibit IL-8 production and exhibit cytotoxic effects in colon cancer cell lines, alongside its antiradical activity. This indicates a promising avenue for exploring jaboticabin's role in cancer prevention and therapy (Reynertson et al., 2006).

Antioxidant and Metabolic Health Benefits

Jaboticabin's antioxidant properties extend to metabolic health improvements. In an animal study, the inclusion of freeze-dried jaboticaba peel in a high-fat diet led to an increase in HDL-cholesterol and improvements in insulin resistance, suggesting a protective effect against obesity-related metabolic disorders (Lenquiste et al., 2012).

Wound Healing Properties

The antioxidant activity of jaboticabin extends to wound healing processes. A hydroalcoholic extract of jaboticaba fruit peels showed a positive effect on wound healing in vitro, suggesting that the antioxidant activity of jaboticabin and related compounds can aid in the recovery of damaged tissues (Pitz et al., 2016).

properties

Product Name

Jaboticabin

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

[3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate

InChI

InChI=1S/C16H14O8/c1-23-15(21)7-10-12(19)5-9(17)6-14(10)24-16(22)8-2-3-11(18)13(20)4-8/h2-6,17-20H,7H2,1H3

InChI Key

LFLJQGHNYLKTBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O

synonyms

jaboticabin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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